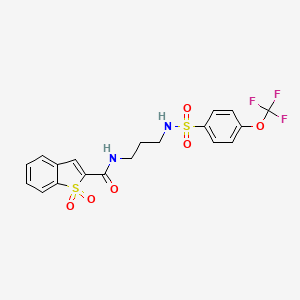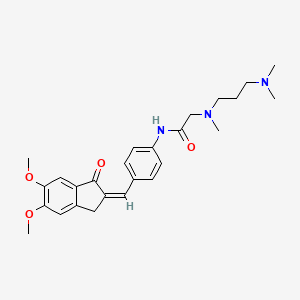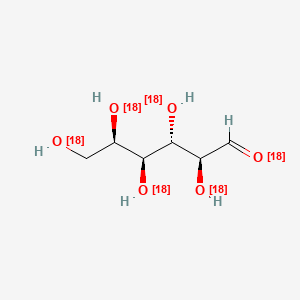
D-talose-18O6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-talose-18O6: is a rare sugar molecule that has been isotopically labeled with oxygen-18. This compound is a derivative of D-talose, a hexose sugar with the molecular formula C6H12O6. The isotopic labeling with oxygen-18 makes it particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-talose-18O6 can be synthesized through the epimerization of D-galactose using specific catalysts. One method involves the use of molybdenum oxide (MoO3) as a solid acid catalyst, which facilitates the C1–C2 carbon shift to yield D-talose . The reaction conditions typically include a temperature of 120°C and a reaction time of 30 minutes.
Industrial Production Methods: Industrial production of this compound often involves the use of biological enzymes due to their specificity and efficiency. Enzymes such as L-rhamnose isomerase and ribose-5-phosphate isomerase are commonly used for the isomerization of D-galactose to D-talose . These methods are advantageous as they offer high yields and are environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: D-talose-18O6 undergoes various chemical reactions, including:
Oxidation: D-talose can be oxidized to form D-talonic acid.
Reduction: Reduction of D-talose can yield D-talitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Reagents such as acetic anhydride (for acetylation) and methyl iodide (for methylation) are used under specific conditions.
Major Products:
Oxidation: D-talonic acid
Reduction: D-talitol
Substitution: Acetylated or methylated derivatives of D-talose
Applications De Recherche Scientifique
D-talose-18O6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in clinical diagnostics and imaging due to its isotopic labeling.
Industry: Applied in the production of rare sugars and as a food additive due to its unique properties.
Mécanisme D'action
The mechanism by which D-talose-18O6 exerts its effects involves its interaction with specific enzymes and molecular targets. For example, in metabolic studies, the isotopic labeling allows researchers to track the compound through various biochemical pathways. The interaction with enzymes such as isomerases and oxidases facilitates the conversion of this compound into other metabolites, providing insights into metabolic processes .
Comparaison Avec Des Composés Similaires
D-galactose: A precursor in the synthesis of D-talose.
D-allose: Another rare sugar with similar properties and applications.
D-tagatose: Used in food and pharmaceutical industries for its low-calorie properties.
Uniqueness: D-talose-18O6 is unique due to its isotopic labeling with oxygen-18, which enhances its utility in research applications. This labeling allows for precise tracking and analysis in metabolic and environmental studies, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
Clé InChI |
GZCGUPFRVQAUEE-XTNLUFLUSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


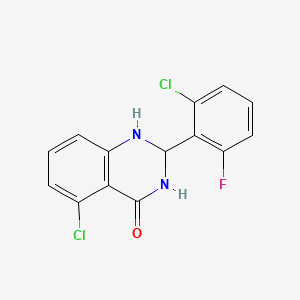
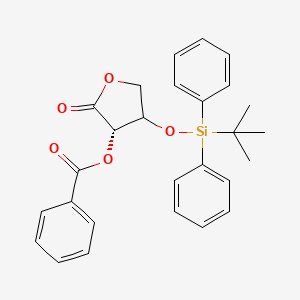

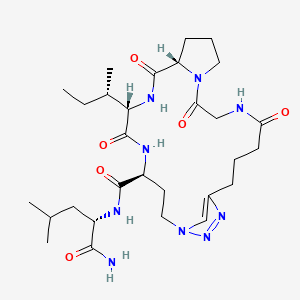


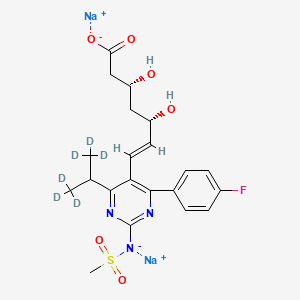




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
